3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol
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Overview
Description
3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl ketone under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol exerts its effects involves interactions with various molecular targets. The presence of the chlorophenyl and difluorobutanol groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-propanol: Lacks the difluoro substitution, resulting in different chemical properties and reactivity.
4-Chlorophenyl-2,2-difluoroethanol: Similar structure but with a shorter carbon chain, affecting its physical and chemical behavior.
Uniqueness
3-(4-Chlorophenyl)-4,4-difluorobutan-1-ol is unique due to the combination of the chlorophenyl group and the difluorobutanol backbone, which imparts distinct chemical properties and potential biological activities not observed in its analogs.
Properties
Molecular Formula |
C10H11ClF2O |
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Molecular Weight |
220.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,4-difluorobutan-1-ol |
InChI |
InChI=1S/C10H11ClF2O/c11-8-3-1-7(2-4-8)9(5-6-14)10(12)13/h1-4,9-10,14H,5-6H2 |
InChI Key |
ZMFFOOUHEBLILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)C(F)F)Cl |
Origin of Product |
United States |
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